1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride
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Description
1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C21H28ClNO5 and its molecular weight is 409.91. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Modifications
A significant amount of research has been dedicated to the synthesis and chemical modifications of compounds structurally related to 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride. For instance, Brossi and Teitel (1970) explored the partial O-demethylation of aromatic-substituted 3,4-dihydroisoquinolines, revealing the preferential cleavage patterns based on the methoxyl substituent positions, which could contribute to the synthesis of similar compounds (Brossi & Teitel, 1970). Additionally, the study by Croisy-Delcey et al. (1991) on the synthesis of 1-functionalized-6-hydroxy-4-methyl and 6,11-dihydroxy-4-methylnaphtho[2,3-g]isoquinoline-5,12-quinones from 2-methoxy- and 2,5-dimethoxyacetophenones as starting materials provides insights into the synthesis pathways that could be applied to similar compounds (Croisy-Delcey et al., 1991).
Biological Activities
The biological activities of compounds with a structure similar to this compound have been a subject of study. For example, Aghekyan et al. (2017) synthesized new propan-2-ol derivatives of the tetrahydroisoquinoline series, showing moderate adrenergic blocking and sympatholytic activities, which indicates potential therapeutic applications (Aghekyan et al., 2017). Furthermore, Patil et al. (2010) evaluated novel tetrahydroisoquinoline (THI) analogs for their antiglioma activity, demonstrating the potential of such compounds in cancer therapy, particularly glioma (Patil et al., 2010).
Properties
IUPAC Name |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-methoxyphenoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5.ClH/c1-24-18-6-4-5-7-19(18)27-14-17(23)13-22-9-8-15-10-20(25-2)21(26-3)11-16(15)12-22;/h4-7,10-11,17,23H,8-9,12-14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBOTIUYGRCXFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(CN2CCC3=CC(=C(C=C3C2)OC)OC)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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